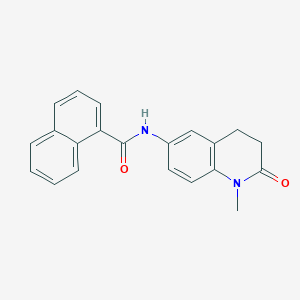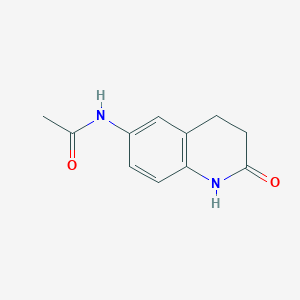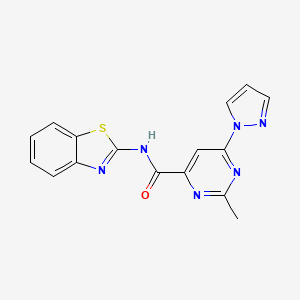![molecular formula C17H20N4O4S B6505838 Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- CAS No. 1448128-26-4](/img/structure/B6505838.png)
Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-
Overview
Description
Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]-: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazinyloxy group, a piperidinyl sulfonyl group, and a phenylacetamide backbone, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its pharmacological effects .
Biochemical Pathways
Given its potential anti-tubercular activity , it may interfere with pathways essential for the survival and replication of Mycobacterium tuberculosis.
Result of Action
It has been suggested that similar compounds exhibit significant activity against mycobacterium tuberculosis h37ra , indicating that the compound may have a bactericidal or bacteriostatic effect on this organism.
Biochemical Analysis
Biochemical Properties
Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes that are involved in metabolic pathways, thereby influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered gene expression patterns and metabolic fluxes. These changes can result in varied cellular responses, including proliferation, differentiation, or apoptosis .
Molecular Mechanism
The molecular mechanism of action of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active site of enzymes, either blocking substrate access or facilitating the catalytic process. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary .
Dosage Effects in Animal Models
The effects of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .
Metabolic Pathways
Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, thereby altering the flow of metabolites through various pathways. This can have significant implications for cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as its localization within certain tissues or cells can enhance or mitigate its effects .
Subcellular Localization
The subcellular localization of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- is a critical factor in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals or post-translational modifications may play a role in directing the compound to its site of action. This localization is essential for its interaction with specific biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinyloxy intermediate, followed by the introduction of the piperidinyl sulfonyl group. The final step involves the coupling of the phenylacetamide backbone under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyrazinyloxy groups, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the sulfonyl group, potentially converting it into a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.
Medicine: In medicine, Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Phenoxyacetamide Derivatives: These compounds share a similar acetamide backbone but differ in the substituents attached to the phenyl ring.
Sulfonamide Derivatives: These compounds contain a sulfonamide group, similar to the piperidinyl sulfonyl group in the target compound.
Pyrazinyloxy Compounds: These compounds feature the pyrazinyloxy group, which is a key component of the target compound.
Uniqueness: Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
N-[4-(4-pyrazin-2-yloxypiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-13(22)20-14-2-4-16(5-3-14)26(23,24)21-10-6-15(7-11-21)25-17-12-18-8-9-19-17/h2-5,8-9,12,15H,6-7,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYXKMRRQQQOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159347 | |
| Record name | Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1448128-26-4 | |
| Record name | Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1448128-26-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[4-[[4-(2-pyrazinyloxy)-1-piperidinyl]sulfonyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B6505760.png)
![1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B6505763.png)
![(2Z)-6-hydroxy-7-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-[(3-methylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6505768.png)


![2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505783.png)
![6-({1-[2-(1H-indol-1-yl)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505794.png)
![6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505814.png)
![6-({1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile](/img/structure/B6505822.png)
![1-(3,4-dimethylphenyl)-4-[4-(pyrazin-2-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6505829.png)
![N-(3-chlorophenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide](/img/structure/B6505843.png)
![ethyl 4-[(6-methylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B6505850.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}ethyl)-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide](/img/structure/B6505859.png)
